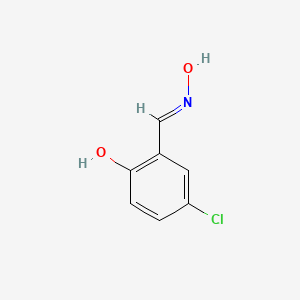

5-Chlorosalicylaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAILOLNECSGMI-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=N/O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595-14-8 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-hydroxybenzaldehyde oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4U69TU6HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 5 Chlorosalicylaldehyde Oxime

Direct Synthesis of 5-Chlorosalicylaldehyde (B124248) Oxime

The direct synthesis of 5-Chlorosalicylaldehyde oxime involves the reaction of 5-Chlorosalicylaldehyde with a source of hydroxylamine. This transformation is a specific example of the broader class of reactions for oxime formation from aldehydes and ketones.

The classical method for preparing oximes involves the condensation of an aldehyde with hydroxylamine hydrochloride. at.ua This reaction is typically performed in a protic solvent, such as ethanol, and often requires the presence of a base like pyridine to neutralize the liberated hydrochloric acid. at.ua The optimization of this pathway for 5-Chlorosalicylaldehyde would involve adjusting parameters such as the molar ratio of reactants, reaction temperature, and the choice of base and solvent to maximize the yield and purity of the resulting oxime.

For instance, the reaction can be optimized by using a slight excess of hydroxylamine hydrochloride and a suitable base to drive the reaction to completion. The choice of base is critical; while pyridine is traditional, other bases like sodium carbonate can also be effective. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

Table 1: Optimization Parameters for the Synthesis of this compound

| Parameter | Variable | Effect on Reaction |

|---|---|---|

| Reactant Ratio | Molar equivalents of NH₂OH·HCl to Aldehyde | An excess of hydroxylamine hydrochloride can increase the reaction rate and yield. |

| Base | Pyridine, Sodium Carbonate, etc. | Neutralizes HCl byproduct, influencing reaction kinetics and ease of work-up. |

| Solvent | Ethanol, Methanol, Water | Affects solubility of reactants and can influence reaction rate. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may lead to side products. |

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for oxime formation, which are applicable to the synthesis of this compound. These "green chemistry" approaches aim to reduce reaction times, simplify work-up procedures, and minimize the use of hazardous solvents and reagents. at.ua

One such enhancement is the use of solvent-free or grinding (mechanochemical) methods. at.uanih.gov For example, grinding an aldehyde with hydroxylamine hydrochloride and a solid base like sodium carbonate or bismuth(III) oxide in a mortar and pestle can lead to high yields of the corresponding oxime in a very short time, often without the need for a solvent. at.uanih.gov

Another modern approach involves conducting the reaction in alternative solvent systems like water or mineral water. researchgate.net These methods are not only environmentally benign but can also offer advantages in terms of reaction rate and selectivity. The use of microwave irradiation has also been shown to significantly accelerate oxime formation. at.ua These enhanced methodologies offer significant improvements over classical techniques in terms of efficiency and environmental impact.

Precursor Chemistry: 5-Chlorosalicylaldehyde Synthesis

The availability and purity of the starting material, 5-Chlorosalicylaldehyde, are crucial for the successful synthesis of its oxime. There are two primary synthetic strategies for obtaining this key precursor.

The synthesis of 5-Chlorosalicylaldehyde can be approached in two ways regarding the introduction of the chlorine and formyl groups:

Direct Chlorination of Salicylaldehyde (B1680747) : This method involves the electrophilic substitution of a chlorine atom onto the benzene ring of salicylaldehyde. Due to the activating and ortho-, para-directing effects of the hydroxyl and formyl groups, the chlorine atom is predominantly directed to the 5-position. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) and elemental chlorine. nih.govgoogle.com The reaction conditions, such as solvent and temperature, must be carefully controlled to achieve high selectivity and yield. nih.govgoogle.com For example, reacting salicylaldehyde with an equimolar amount of chlorine can produce 5-chlorosalicylaldehyde in good yields. google.com

Ortho-Formylation of p-Chlorophenol : An alternative strategy is to start with a phenol that already contains the chlorine atom at the desired position, in this case, p-chlorophenol. The formyl group is then introduced at the position ortho to the hydroxyl group. This can be achieved through various formylation reactions, such as the Duff reaction or by using paraformaldehyde in the presence of a Lewis acid like tin(IV) chloride or a magnesium dichloride-triethylamine base system. nih.govrsc.org This method provides high regioselectivity for the ortho-formylation. rsc.org

Table 2: Comparison of Synthetic Routes to 5-Chlorosalicylaldehyde

| Synthetic Route | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Direct Chlorination | Salicylaldehyde | Cl₂, NCS | Direct, fewer steps. |

| Ortho-Formylation | p-Chlorophenol | Paraformaldehyde, SnCl₄ or MgCl₂/Et₃N | High regioselectivity. |

5-Chlorosalicylaldehyde is a valuable intermediate in organic synthesis. nih.govniscpr.res.inrsc.org Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, allows for a wide range of chemical transformations. It is frequently used in the synthesis of Schiff bases by condensation with primary amines. nih.govrsc.orgnih.gov These Schiff bases, in turn, are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govsapub.org The presence of the chloro substituent can modify the electronic properties and solubility of the resulting molecules, making 5-Chlorosalicylaldehyde a useful building block for tuning the characteristics of target compounds. nih.gov It is also used in the synthesis of pharmaceuticals and other fine chemicals. nih.govrsc.org

Derivatization Pathways for Functionalization and Ligand Design

This compound itself is a versatile molecule that can be further modified to create a variety of functionalized compounds and ligands for metal complexes. The oxime functional group offers several reaction sites for derivatization.

The hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers and oxime esters, respectively. nih.govrsc.orgrsc.orgrsc.org The synthesis of oxime ethers can be achieved by reacting the oxime with alkyl halides in the presence of a strong base, such as potassium hydroxide in dimethyl sulfoxide (DMSO). nih.gov This reaction is a convenient method for introducing a wide range of alkyl and benzyl groups. nih.gov Similarly, oxime esters can be prepared by reacting the oxime with carboxylic acids or their derivatives. rsc.org These derivatizations can significantly alter the chemical and physical properties of the molecule, including its solubility and coordinating ability.

Furthermore, the entire this compound molecule can act as a ligand for transition metals. niscpr.res.in The nitrogen atom of the oxime group and the oxygen atom of the phenolic hydroxyl group can coordinate to a metal center, forming a stable chelate ring. niscpr.res.in This makes this compound and its derivatives valuable components in the design of new coordination complexes with potential applications in catalysis and materials science. niscpr.res.in The synthesis of Schiff base ligands from 5-Chlorosalicylaldehyde is a common strategy, and the corresponding oxime offers an alternative N,O-donor ligand system. niscpr.res.innih.gov

Synthesis of Schiff Bases Incorporating 5-Chlorosalicylaldehyde Moieties

Schiff bases, characterized by the azomethine group (-HC=N-), are typically synthesized through the condensation of a primary amine with a carbonyl compound. futminna.edu.ngresearchgate.net In the context of 5-Chlorosalicylaldehyde, this reaction serves as a versatile method for introducing diverse functionalities onto the salicylaldehyde framework.

The reaction between 5-Chlorosalicylaldehyde and various primary amines, particularly substituted anilines, is a common method for synthesizing Schiff bases. The general procedure involves mixing equimolar amounts of 5-Chlorosalicylaldehyde and the respective primary amine in a solvent such as absolute ethanol. futminna.edu.ng The mixture is stirred, often with the addition of a catalytic amount of acid like formic acid, to facilitate the condensation. futminna.edu.ng The resulting Schiff base precipitate is then isolated by filtration, washed, and recrystallized. futminna.edu.ng This method has been used to synthesize a series of Schiff bases with varying substituents on the aniline ring. futminna.edu.ngnih.gov

Table 1: Examples of Schiff Bases from 5-Chlorosalicylaldehyde and Primary Amines

| 5-Chlorosalicylaldehyde | Primary Amine | Resulting Schiff Base |

|---|---|---|

| Aniline | (E)-4-chloro-2-((phenylimino)methyl)phenol futminna.edu.ng | |

| o-Anisidine | (E)-4-chloro-2-((2-methoxyphenylimino)methyl)phenol futminna.edu.ng | |

| 4-Chloroaniline | (E)-4-chloro-2-((4-chlorophenylimino)methyl)phenol futminna.edu.ng |

5-Chlorosalicylaldehyde can react with hydrazines and hydrazides to form hydrazone Schiff bases. researchgate.net This reaction is a standard method for preparing hydrazide-based compounds and typically involves the condensation of the aldehyde with the hydrazide, often in an organic solvent. nih.govjsirjournal.com For instance, new diorganotin(IV) compounds have been synthesized from 5-chlorosalicylaldehyde isonicotinoyl hydrazone Schiff bases. researchgate.net An in-situ synthesis method has also been developed for a di-Schiff base from the related 3,5-dichloro-salicylaldehyde and carbohydrazide, which overcomes issues of reproducibility found in traditional solution methods. google.com

Table 2: General Condensation Reaction with Hydrazides

| Reactant A | Reactant B | Product Type |

|---|

The condensation of 5-Chlorosalicylaldehyde with amino acids yields amino acid Schiff bases. These reactions are significant as they link the salicylaldehyde moiety to biologically relevant molecules. iosrjournals.orgmdpi.com A study reported the synthesis of two new amino acid Schiff bases by reacting 5-chlorosalicylaldehyde with α-alanine, utilizing sodium hydroxide as a catalyst. iosrjournals.org Another approach involves the synthesis of amino acid Schiff base Cu(II) complexes under microwave irradiation using methanol as a solvent. This method has been successfully applied to reactions between 5-chlorosalicylaldehyde and amino acids such as L-serine and L-leucine. mdpi.com The general reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage. libretexts.org

Table 3: Synthesis of Amino Acid Schiff Bases from 5-Chlorosalicylaldehyde

| Amino Acid | Reaction Conditions | Resulting Product |

|---|---|---|

| α-Alanine | 10⁻² mole sodium hydroxide catalyst iosrjournals.org | {[(E) - (5 – chloro - 2- hydroxyphenyl) methylidene] amino} propanoic acid iosrjournals.org |

| L-Serine | Microwave irradiation, Methanol solvent mdpi.com | Schiff base ligand for Cu(II) complex mdpi.com |

The reaction of 5-Chlorosalicylaldehyde with thiosemicarbazides results in the formation of thiosemicarbazones, a class of Schiff bases containing a C=N-NH-C(=S)N moiety. juniv.edu This condensation is a standard method for preparing these derivatives. nih.govresearchgate.net The synthesis involves the reaction of an aldehyde with a thiosemicarbazide, and the resulting thiosemicarbazones of 5-chlorosalicylaldehyde have been investigated for their biological activities. thegoodscentscompany.com

Table 4: General Condensation Reaction with Thiosemicarbazides

| Reactant A | Reactant B | Product Type |

|---|

5-Chlorosalicylaldehyde readily undergoes condensation with aminophenols and aminoantipyrine derivatives to form the corresponding Schiff bases. semanticscholar.orgekb.egnih.gov For example, Schiff bases have been synthesized from salicylaldehyde derivatives and 4-chloro-2-aminophenol. semanticscholar.org Similarly, 4-aminoantipyrine (4-AAP) is a common precursor for a variety of Schiff bases with diverse applications. nih.gov The synthesis typically involves condensing the aldehyde with the amine, leading to compounds that are valuable in coordination chemistry and as potential biological agents. ekb.egnih.gov

Table 5: Schiff Base Synthesis with Aminophenols and Aminoantipyrine

| Reactant A | Reactant B | Product Type |

|---|---|---|

| 5-Chlorosalicylaldehyde | Aminophenol derivative (e.g., 4-chloro-2-aminophenol) | Salicylaldimine Schiff Base semanticscholar.org |

Modifications of the Oxime Moiety

The oxime group (-C=N-OH) of this compound is a functional handle that can undergo various chemical transformations. These reactions allow for the diversification of the parent molecule, leading to new structures and properties.

Research has shown that the oxime moiety can be a precursor to iminoxyl radicals. researchgate.netnih.gov These radical intermediates can participate in several synthetic transformations. One such reaction is the cross-dehydrogenative C-O coupling of oximes with molecules like acetonitrile, ketones, and esters. researchgate.netnih.gov This process is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex between the oxime anion and an agent like perfluorobutyl iodide, which initiates the formation of radical intermediates and subsequent coupling. researchgate.net

In addition to intermolecular reactions, the iminoxyl radicals derived from oximes can undergo intramolecular cyclization. nih.gov These reactions typically involve either a hydrogen atom abstraction followed by cyclization or an addition to a C=C double bond within the same molecule. nih.gov The result is often the formation of a five-membered ring, such as an isoxazoline. nih.gov Furthermore, the oxime group can participate in exchange reactions, or metathesis, with other oximes under catalytic conditions. rsc.org The stability of the oxime bond itself is also subject to reaction conditions; it is favored at weakly acidic pH (4-6) but can be degraded under stronger acidic or basic conditions. researchgate.net

Acylation Reactions of Oxime Hydroxyl Groups

The hydroxyl group of an oxime, including this compound, is nucleophilic and can undergo acylation reactions. A common example is the formation of O-acetyl oximes, which can serve as effective transformable directing groups in palladium-catalyzed C-H bond functionalization reactions. nih.gov This transformation allows for the introduction of various functional groups at positions that would otherwise be difficult to access.

The O-acetyl oxime directing group facilitates both sp² and sp³ C-H functionalization. nih.gov Following the C-H functionalization step, the O-acetyl oxime group can be readily converted into other valuable functional groups. For instance, the acetyl group can be removed through methanolysis catalyzed by potassium carbonate (K₂CO₃) to regenerate the oxime. nih.gov This regenerated oxime can then be further transformed.

Table 1: Examples of Transformations of Functionalized O-Acetyl Oxime Products

| Starting Material | Reaction | Product |

| Functionalized O-acetyl oxime | K₂CO₃-catalyzed methanolysis | Functionalized oxime |

| Functionalized oxime | Beckmann rearrangement & condensation | Oxazoline derivative |

| Functionalized oxime | Reduction | Amino phenol derivative |

| Functionalized oxime | Hydrolysis followed by reduction | Diol derivative |

This table illustrates the versatility of the O-acetyl oxime group in synthetic chemistry, allowing access to a variety of molecular scaffolds from a common intermediate. nih.gov

Regeneration of Carbonyl Compounds from Oxime Derivatives

The conversion of an oxime back to its parent carbonyl compound, a process known as deoximation, is a crucial transformation in organic synthesis. niscpr.res.in Oximes are often used as protecting groups for aldehydes and ketones, and their efficient cleavage is necessary to reveal the original carbonyl functionality. thieme-connect.com Several methods have been developed to achieve this regeneration under mild conditions, avoiding harsh reagents that could affect other sensitive parts of the molecule. niscpr.res.inresearchgate.net

One effective method involves the use of cupric chloride dihydrate (CuCl₂·2H₂O) as a promoter for hydrolysis. organic-chemistry.org This green chemistry approach utilizes 2 molar equivalents of the salt in a mixture of acetonitrile and water at reflux temperature (approximately 75°C), achieving high yields of the corresponding carbonyl compounds. researchgate.netorganic-chemistry.org A key advantage of this method is the potential for the cupric salt to be recovered and reused, minimizing waste. organic-chemistry.org

Another mild procedure employs calcium hypochlorite, Ca(OCl)₂, in the presence of moist montmorillonite K-10 clay. niscpr.res.in This heterogeneous system allows for the simple regeneration of aldehydes and ketones from their oximes by stirring the mixture in chloroform at room temperature. The reaction is generally complete within a few hours, and the product is easily isolated by filtration and solvent removal. niscpr.res.in

Microwave-assisted synthesis provides a rapid and efficient alternative for deoximation. A method using iodine (I₂) and an aqueous extract of the natural surfactant Sapindus laurifolia under microwave irradiation has been established for the regeneration of carbonyl compounds from oximes. nih.gov This approach offers the benefits of reduced reaction times and good yields under neutral conditions. nih.gov

Table 2: Comparison of Selected Methods for Carbonyl Regeneration from Oximes

| Reagent/System | Conditions | Typical Yields | Key Features |

| Cupric chloride dihydrate (CuCl₂·2H₂O) | Reflux in acetonitrile/water | 85–98% | Green method, recoverable catalyst researchgate.netorganic-chemistry.org |

| Calcium hypochlorite / Montmorillonite K-10 | Chloroform, room temperature | High | Mild, heterogeneous conditions niscpr.res.in |

| Iodine (I₂) / Sapindus laurifolia extract | Microwave irradiation (45-60°C) | Good | Rapid, green chemistry approach nih.gov |

Coordination Chemistry of 5 Chlorosalicylaldehyde Oxime and Its Derivatives

Ligand Design Principles and Donor Atom Characterization

The design of ligands based on 5-Chlorosalicylaldehyde (B124248) oxime is centered around the strategic placement of donor atoms to facilitate coordination with metal ions. The inherent structure of the parent oxime, and the ease with which it can be modified to form derivatives like Schiff bases, allows for precise control over the resulting complex's geometry and properties.

Monodentate and Polydentate Coordination Modes

5-Chlorosalicylaldehyde oxime and its derivatives can exhibit a range of coordination modes, acting as either monodentate or polydentate ligands. A ligand that donates a single pair of electrons to a central metal atom is termed monodentate, while a polydentate ligand can donate multiple electron pairs, forming multiple coordinate bonds.

In its simplest form, this compound can act as a monodentate ligand , coordinating to a metal center through the nitrogen atom of the oxime group. However, it more commonly functions as a bidentate ligand . In this mode, it chelates to a metal ion using the phenolic oxygen and the oxime nitrogen, forming a stable six-membered ring. This chelation is a key feature of salicylaldoxime-type ligands.

By reacting 5-Chlorosalicylaldehyde with various primary amines, polydentate Schiff base ligands can be synthesized. These ligands can be designed to be tridentate, tetradentate, or even of higher denticity, depending on the nature of the amine used. For example, condensation with an amine containing additional donor groups, such as another amino or hydroxyl group, can lead to a ligand capable of forming multiple chelate rings with a metal ion, resulting in highly stable complexes.

Oxygen, Nitrogen, and Sulfur Donor Sets in Metal Chelation

The versatility of this compound as a precursor for ligands is further highlighted by the variety of donor atoms that can be incorporated into its derivatives to chelate metal ions.

Oxygen and Nitrogen (O, N) Donors: The most common donor set in complexes of this compound and its simple Schiff base derivatives involves oxygen and nitrogen atoms. The phenolic oxygen and the imine or oxime nitrogen are strategically positioned to form stable five- or six-membered chelate rings with a metal ion. In many Schiff base complexes, the ligand coordinates as a bidentate ON donor, utilizing the deprotonated phenolic oxygen and the azomethine nitrogen.

Oxygen, Nitrogen, and Sulfur (O, N, S) Donors: The introduction of a sulfur atom into the ligand backbone expands the coordination possibilities and can influence the electronic properties of the resulting metal complex. A common strategy to incorporate a sulfur donor is through the synthesis of a thiosemicarbazone Schiff base. This is achieved by condensing 5-Chlorosalicylaldehyde with thiosemicarbazide. The resulting ligand can act as a tridentate ONS donor, coordinating to the metal ion through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur. ajrconline.orgsustech.edu The presence of the soft sulfur donor can have a significant impact on the stability and reactivity of the metal complex.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the most definitive method for structural elucidation.

Transition Metal Complexes

Cobalt complexes of Schiff bases derived from 5-Chlorosalicylaldehyde have been synthesized and structurally characterized. These complexes exhibit a range of coordination geometries and oxidation states for the cobalt center.

One example is the mononuclear Cobalt(II) complex, Bis[4-chloro-2-(cyclohexyliminomethyl)phenolato]cobalt(II), formed from the reaction of 5-Chlorosalicylaldehyde, cyclohexanamine, and a Cobalt(II) salt. asianpubs.orgasianpubs.org In this complex, two Schiff base ligands coordinate to the Co(II) ion.

Below is a data table summarizing the crystallographic information for this complex.

| Parameter | Value |

| Chemical Formula | C26H30Cl2CoN2O2 |

| Crystal System | Monoclinic |

| Space Group | Pbca |

| a (Å) | 14.875(3) |

| b (Å) | 13.569(2) |

| c (Å) | 24.957(5) |

| β (°) | 90 |

| Coordination Geometry | Distorted Tetrahedral |

| Selected Bond Lengths (Å) | |

| Co-O | 1.9092(18) - 2.0055(19) |

| Selected Bond Angles (°) | |

| O-Co-N | 94.41(8) - 122.87(8) |

Data sourced from the synthesis and crystallographic study of a Cobalt complex derived from 5-Chloro-salicylaldehyde and cyclohexanamine. asianpubs.orgasianpubs.org

Cobalt(III) complexes are also readily formed, often through the in situ oxidation of Cobalt(II) in the presence of the ligand and air. These Co(III) complexes are typically low-spin and adopt a distorted octahedral geometry. The coordination sphere is often completed by two tridentate Schiff base ligands or a combination of bidentate ligands and other monodentate ligands.

Nickel(II) complexes of Schiff bases derived from 5-Chlorosalicylaldehyde have been extensively studied. These complexes are known to adopt a variety of coordination geometries, including square planar, tetrahedral, and octahedral, depending on the specific ligand and reaction conditions.

A notable example is the Nickel(II) complex of a semicarbazone ligand derived from 5-chlorosalicylaldehyde. nih.gov This complex features a nearly square planar geometry around the nickel atom, with the ligand acting as a tetradentate N,N,N,O donor.

The following table provides structural data for this Nickel(II) complex.

| Parameter | Value |

| Chemical Formula | C22H16Cl N5O2Ni |

| Coordination Geometry | Square Planar |

| Selected Bond Lengths (Å) | |

| Ni-N(1) | 1.835(5) |

| Ni-N(5) | 1.885(5) |

| Ni-N(3) | 1.819(5) |

| Ni-O(2) | 1.834(4) |

| Selected Bond Angles (°) | |

| N(3)-Ni-N(1) | 83.5(2) |

| N(1)-Ni-O(2) | 96.4(2) |

| N(3)-Ni-O(2) | 178.8(2) |

| N(3)-Ni-N(5) | 84.5(2) |

| N(5)-Ni-O(2) | 95.6(2) |

| N(1)-Ni-N(5) | 167.9(2) |

Data sourced from the X-ray analysis of a Nickel complex of 5-chlorosalicylaldehyde 2-phenyl-4-[(1H-benzo[d]imidazol-2-yl)methyl]semicarbazone. nih.gov

In other instances, Nickel(II) can form octahedral complexes with Schiff bases derived from 5-chlorosalicylaldehyde, particularly when coordinating with two tridentate ligands or in the presence of additional monodentate ligands like water or pyridine. The geometry is influenced by the steric and electronic properties of the ligands involved.

Copper(II) Complexes

The coordination chemistry of this compound with copper(II) ions has been primarily elucidated through single-crystal X-ray diffraction studies. These investigations have focused on the bis-ligand complex, bis(5-chlorosalicylaldoximato)copper(II), revealing detailed insights into its molecular geometry and crystal packing.

The synthesis of bis(5-chlorosalicylaldoximato)copper(II) typically involves the reaction of a copper(II) salt with this compound in a suitable solvent. The ligand, acting as a bidentate chelating agent, coordinates to the copper(II) center through the phenolic oxygen and the oxime nitrogen atoms.

Structural analysis of bis(5-chlorosalicylaldoximato)copper(II), [OC₆H₃(Cl)CHNOH]₂Cu, has shown that the complex crystallizes in the triclinic space group P1. The copper(II) ion is situated at a center of symmetry and is coordinated by two 5-chlorosalicylaldoxime ligands. The resulting coordination geometry is a distorted octahedron. The equatorial plane is defined by the two phenolic oxygen atoms and two oxime nitrogen atoms from the two chelating ligands. The axial positions are occupied by the oxime oxygen atoms of neighboring molecules, though these axial Cu-O interactions are significantly elongated.

The molecule exhibits considerable deviation from complete planarity. The crystal structure is organized in layers, with the chlorine atoms forming a distorted hexagonal close packing arrangement. The hydrogen bonding within the complex, between the oxime hydrogen and the phenolic oxygen, is noted to be longer than that observed in the unsubstituted bis(salicylaldoximato)copper(II), which is attributed to the increased deviation from planarity in the 5-chloro substituted molecule.

Detailed spectroscopic and magnetic properties for this specific complex are not extensively reported in the literature. The primary characterization has been centered on its solid-state structure.

Table 1: Crystallographic Data for Bis(5-chlorosalicylaldoximato)copper(II)

| Parameter | Value |

| Chemical Formula | [OC₆H₃(Cl)CHNOH]₂Cu |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 13.38 |

| b (Å) | 3.84 |

| c (Å) | 7.31 |

| α (°) | 81° 30' |

| β (°) | 98° 3' |

| γ (°) | 98° 3' |

| Molecules per unit cell (Z) | 1 |

| Coordination Geometry | Distorted Octahedral |

| Cu-N bond length (Å) | 1.96 |

| Cu-O (phenolic) bond length (Å) | 1.91 |

| Cu-O (oxime, axial) bond length (Å) | 3.01 |

| H-bond (O-H···O) length (Å) | 2.63 |

Organotin(IV) and Cadmium(II) Complexes

The coordination chemistry of this compound with organotin(IV) and cadmium(II) ions has been an area of active research, leading to the synthesis of complexes with intriguing structural features.

Organotin(IV) Complexes:

Organotin(IV) complexes of ligands similar to this compound, such as other Schiff bases, have been synthesized and characterized. These complexes often exhibit pentacoordinated or hexacoordinated geometries around the tin atom. For instance, diorganotin(IV) complexes derived from salicylaldehyde (B1680747) derivatives and 3-amino-2-napthol have shown distorted octahedral geometries in the solid state due to intermolecular Sn···O interactions, while in other cases, a pentacoordinate environment is observed. unam.mx The synthesis of these complexes can often be achieved through multicomponent reactions involving the organotin(IV) oxide, the aldehyde, and an amine. unam.mx The resulting structures are influenced by the nature of the organic groups attached to the tin atom.

In related pentacoordinated organotin(IV) complexes, the geometry is often intermediate between trigonal bipyramidal and square pyramidal. nih.gov The formation of five- and six-membered chelate rings upon coordination of the ligand to the tin atom can lead to significant distortion from ideal geometries. nih.gov

Cadmium(II) Complexes:

The coordination chemistry of cadmium(II) with halogen-substituted salicylaldehyde derivatives and other oximes has been explored, revealing a tendency to form polynuclear complexes. For example, cadmium(II) complexes with 5-bromo-salicylaldehyde have been shown to form dinuclear structures. researchgate.net In complexes with di-2-pyridyl ketone oxime, cadmium(II) forms one-dimensional coordination polymers where neighboring metal centers are bridged by both halide and oxime ligands, resulting in a distorted octahedral coordination geometry around each cadmium ion. nih.gov The coordination sphere in such complexes is typically composed of nitrogen and oxygen atoms from the oxime ligand, as well as halide ions. nih.gov

The synthesis of mixed ligand complexes of Cd(II) with furfural-type imine ligands and 2,2′-bipyridine has also been reported, typically prepared by mixing equimolar amounts of the ligands and the metal salt. nih.gov

Table 1: Summary of Coordination Features of Organotin(IV) and Cadmium(II) Complexes with Similar Ligands

| Metal Ion | Typical Coordination Number | Common Geometries | Structural Features |

| Organotin(IV) | 5, 6 | Distorted Trigonal Bipyramidal, Square Pyramidal, Octahedral unam.mxnih.gov | Formation of five- and six-membered chelate rings nih.gov |

| Cadmium(II) | 6 | Distorted Octahedral nih.govresearchgate.net | Formation of dinuclear or polymeric structures researchgate.netnih.gov |

Ruthenium Complexes

Ruthenium complexes containing oxime ligands are of interest due to their potential catalytic and biological activities. The reaction of ruthenium precursors with salicylaldehyde oxime, the parent ligand of this compound, has been shown to result in the reduction of the oxime to an imine, affording ruthenium(III) imine complexes. rsc.org In these reactions, the salicylaldehyde oxime acts as a precursor to the coordinated imine ligand. The resulting ruthenium complexes typically exhibit an octahedral coordination geometry. rsc.org

The coordination sphere around the ruthenium center in such complexes is often composed of a combination of nitrogen and oxygen donor atoms from the organic ligand, as well as other ligands like phosphines and chlorides. rsc.org The electronic properties of these complexes are characterized by metal-to-ligand charge transfer (MLCT) bands in the visible region of their electronic spectra. rsc.org

Half-sandwich ruthenium(II) complexes, often described as having a "piano-stool" geometry, are another important class of compounds. These complexes typically feature a pseudo-octahedral coordination environment around the ruthenium atom. nih.gov The synthesis of ruthenium(II) arene complexes often involves the reaction of a ruthenium precursor with the desired ligand, leading to compounds with distorted octahedral geometry. nih.gov The coordination environment in ruthenium(II) complexes can be flexible, adopting geometries ranging from square pyramidal to octahedral and even bicapped tetrahedral, depending on the nature of the other ligands in the coordination sphere. uu.nl

Investigation of Metal-to-Ligand Stoichiometry

The stoichiometry of metal complexes with this compound and its derivatives is a crucial factor that influences the final structure and properties of the compound. Different metal-to-ligand ratios can lead to the formation of mononuclear, dinuclear, or polynuclear species.

Commonly observed stoichiometries in related metal-oxime and Schiff base complexes include:

1:2 Metal-to-Ligand Ratio: This is frequently observed in the formation of mononuclear complexes where the metal ion is coordinated by two ligand molecules. For instance, Co(II) complexes with salicyloylpyrazoleoximes have been reported to have a 1:2 stoichiometry. niscpr.res.in Similarly, studies on imine-oxime ligands reacting with metal salts in a 2:1 ligand-to-metal ratio result in mononuclear complexes where the ligand behaves as a dibasic bidentate species towards one metal ion. researchgate.net

1:1 Metal-to-Ligand Ratio: This stoichiometry can lead to the formation of either simple mononuclear complexes with other coordinated ligands or polynuclear structures where the ligand bridges between metal centers. For example, analytical data for Schiff base complexes derived from 5-chlorosalicylaldehyde and 2-(2-aminophenyl) 1H-benzimidazole suggest a 1:1 (M:L) stoichiometry, leading to the formation of binuclear complexes. researchgate.net

1:1:1 Metal:Ligand1:Ligand2 Ratio: In the synthesis of mixed-ligand complexes, a 1:1:1 molar ratio of the metal salt and two different ligands is often employed. This has been demonstrated in the preparation of Co(II) complexes with salicylaldehyde semicarbazone and salicylaldehyde oxime. amazonaws.com

Table 2: Common Metal-to-Ligand Stoichiometries in Related Complexes

| Stoichiometry (Metal:Ligand) | Resulting Complex Type | Example |

| 1:2 | Mononuclear | Co(II) with salicyloylpyrazoleoximes niscpr.res.in |

| 1:1 | Mononuclear or Polynuclear | Binuclear complexes with Schiff base from 5-chlorosalicylaldehyde researchgate.net |

| 1:1:1 (Mixed Ligand) | Mononuclear | Co(II) with salicylaldehyde semicarbazone and salicylaldehyde oxime amazonaws.com |

Analysis of Coordination Geometries (e.g., Tetrahedral, Octahedral, Square Pyramidal)

The coordination geometry of metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. For complexes of this compound, a variety of geometries can be anticipated based on studies of related compounds.

Octahedral Geometry: This is one of the most common coordination geometries for transition metal complexes with a coordination number of six. Ruthenium(III) complexes with ligands derived from salicylaldehyde oxime typically adopt an octahedral geometry. rsc.org Similarly, many ruthenium(II) and ruthenium(III) complexes with salen-type ligands exhibit a distorted octahedral environment. nih.gov Cadmium(II) complexes with related oxime and salicylaldehyde ligands also frequently display distorted octahedral geometries. nih.govresearchgate.net

Square Pyramidal Geometry: This geometry is common for five-coordinate complexes. In some cadmium(II) complexes, a distorted square pyramidal geometry has been observed. researchgate.net The flexibility of the coordination environment of ruthenium(II) can also lead to square pyramidal structures. uu.nl

Tetrahedral Geometry: While less common for the metals discussed in the context of these types of ligands, tetrahedral geometry is a possibility for some four-coordinate complexes.

Distorted Geometries: In many instances, the coordination geometries of these complexes deviate from idealized shapes. This distortion is often due to the constraints of the chelating ligands, leading to angles that differ from the ideal values for a given geometry. For example, organotin(IV) complexes often exhibit geometries that are intermediate between trigonal bipyramidal and square pyramidal. nih.gov

Table 3: Prevalent Coordination Geometries for Metal Complexes with Related Ligands

| Metal Ion | Common Coordination Geometries |

| Organotin(IV) | Distorted Trigonal Bipyramidal, Square Pyramidal, Octahedral unam.mxnih.govresearchgate.net |

| Cadmium(II) | Distorted Octahedral, Square Pyramidal nih.govresearchgate.net |

| Ruthenium(II/III) | Octahedral, Distorted Octahedral, Square Pyramidal rsc.orguu.nlnih.govrsc.org |

Formation of Homo- and Heterometallic Clusters

The ability of ligands like this compound to bridge between multiple metal centers can lead to the formation of polynuclear clusters. These clusters can be homometallic, containing only one type of metal ion, or heterometallic, containing two or more different metal ions.

The formation of a tetranuclear organotin(IV) complex with a ladder-like structure has been reported, demonstrating the potential for organotin compounds to form clusters. rsc.org The bridging capabilities of the carboxylate ligands in this case are key to the formation of the cluster.

In the case of cadmium(II), the formation of dinuclear complexes with 5-bromo-salicylaldehyde is well-documented. researchgate.net These dinuclear structures are often held together by bridging oxygen atoms from the salicylaldehyde ligand. The use of oxime ligands can also lead to bridged structures, as seen in the one-dimensional coordination polymers of cadmium(II) with di-2-pyridyl ketone oxime. nih.gov

While specific examples of homo- and heterometallic clusters involving this compound are not extensively detailed in the available literature, the known coordination behavior of similar ligands strongly suggests the potential for the formation of such species. The design of new polynuclear complexes with interesting magnetic or catalytic properties is a promising area for future research with this ligand.

Synthesis and Properties of Mixed-Ligand Complexes

Mixed-ligand complexes, which contain more than one type of ligand coordinated to the central metal ion, offer a route to fine-tune the properties of the resulting compound. The synthesis of mixed-ligand complexes involving salicylaldehyde derivatives and oximes has been successfully demonstrated.

A general method for the synthesis of mixed-ligand complexes involves the reaction of a metal salt with a stoichiometric mixture of the different ligands. For example, mixed-ligand complexes of Co(II) have been prepared by reacting cobalt chloride with a 1:1 mixture of salicylaldehyde semicarbazone and salicylaldehyde oxime. amazonaws.com Similarly, mixed ligand complexes of Fe(III), Co(II), Cu(II), and Cd(II) have been synthesized using a furfural-type imine and 2,2′-bipyridine as the two ligands. nih.gov

The resulting mixed-ligand complexes are often characterized by their distinct colors, stability in air, and solubility in organic solvents like DMF and DMSO. nih.gov The incorporation of different ligands allows for the modification of the electronic and steric environment around the metal center, which can in turn influence the reactivity, spectral properties, and potential applications of the complex. nih.gov

Supramolecular Architecture via Self-Assembly

The formation of extended structures through non-covalent interactions is a key feature of supramolecular chemistry. Metal complexes of this compound and its derivatives can act as building blocks for the construction of supramolecular architectures through self-assembly processes.

Hydrogen bonding is a particularly important interaction in the self-assembly of oxime-containing complexes. The oxime group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, sheets, or three-dimensional networks. The stepwise deprotonation of oxime/oximato metal complexes can also drive their self-assembly. at.ua

Hydrogen Bonding Networks in Crystal Packing

The crystal packing of this compound and its derivatives is significantly influenced by a network of hydrogen bonds, which play a crucial role in the formation of stable, ordered supramolecular structures. The presence of both a hydroxyl (-OH) group and an oxime (-NOH) group provides donor and acceptor sites for hydrogen bonding.

Detailed crystallographic studies of related salicylaldoxime (B1680748) derivatives reveal a common and robust intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime. This interaction results in the formation of a stable six-membered ring, which is a recurring motif in this class of compounds. This intramolecular bond effectively planarizes a significant portion of the molecule.

In addition to the intramolecular interactions, the crystal lattice is further stabilized by a variety of intermolecular hydrogen bonds. The oxime's hydroxyl group is a key participant in these interactions, capable of acting as both a hydrogen bond donor and acceptor. This allows for the formation of extended networks, often in the form of chains or dimers. For instance, in many salicylaldoxime structures, molecules are linked into centrosymmetric dimers through O-H···O hydrogen bonds between the oxime groups of two adjacent molecules. Alternatively, head-to-tail chains can be formed via O-H···N or O-H···O interactions, where the oxime's hydroxyl group of one molecule donates a hydrogen to the oxime nitrogen or a phenolic oxygen of a neighboring molecule.

Table 1: Typical Hydrogen Bond Geometries in Salicylaldoxime Derivatives

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| Intramolecular | O-H···N(oxime) | ~ 0.95 | ~ 1.80 | ~ 2.60 | ~ 140 |

| Intermolecular | O(oxime)-H···O(oxime) | ~ 0.98 | ~ 1.75 | ~ 2.70 | ~ 165 |

| Intermolecular | O(oxime)-H···N(oxime) | ~ 0.98 | ~ 1.85 | ~ 2.80 | ~ 160 |

| Intermolecular | C-H···O | ~ 0.93 | ~ 2.50 | ~ 3.30 | ~ 145 |

Note: The data presented in this table are representative values from crystallographic studies of closely related salicylaldoxime structures and are intended to be illustrative.

Formation of Metallacrowns and Coordination Polymers

The molecular structure of this compound, featuring a salicylaldehyde backbone, provides suitably positioned donor atoms for the chelation of metal ions, making it a potential ligand for the construction of polynuclear complexes such as metallacrowns and coordination polymers. The deprotonated form of the ligand, 5-chlorosalicylaldoximate, can act as a bridging ligand, linking multiple metal centers to form extended one-, two-, or three-dimensional networks.

While the broader class of oxime-based ligands has been successfully employed in the synthesis of metallacrowns and coordination polymers, specific examples detailing the use of this compound for these applications are not extensively reported in the surveyed literature. However, the coordination behavior of analogous ligands allows for a prospective analysis of its potential. For instance, pyridyl oximes have been shown to form 1D coordination polymers by bridging metal centers.

The formation of such supramolecular structures is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent system, often employing techniques such as slow evaporation or hydrothermal synthesis to promote the growth of crystalline materials. The resulting architecture is highly dependent on the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

The 5-chlorosalicylaldoximate ligand can, in principle, adopt several coordination modes to facilitate the formation of extended structures. The phenolate oxygen and the oxime nitrogen can chelate to one metal center, while the oxime oxygen can bridge to an adjacent metal ion. This bridging capability is fundamental to the formation of both discrete polynuclear metallacrowns and infinite coordination polymers.

Table 2: Potential Coordination Modes of 5-Chlorosalicylaldoximate for Extended Structures

| Coordination Mode | Description | Potential Resulting Structure |

|---|---|---|

| Chelating and Bridging | The ligand chelates a metal ion via the phenolate oxygen and oxime nitrogen, while the oxime oxygen bridges to a second metal center. | Metallacrowns, 1D/2D/3D Coordination Polymers |

| Bidentate Chelating | The ligand coordinates to a single metal center through the phenolate oxygen and oxime nitrogen, acting as a terminal or capping ligand. | Discrete Metal Complexes |

Note: This table outlines the potential coordination behavior of this compound based on the known chemistry of related oxime ligands.

Spectroscopic and Diffraction Based Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within the 5-Chlorosalicylaldehyde (B124248) oxime molecule.

The FT-IR spectrum of 5-Chlorosalicylaldehyde oxime displays several characteristic absorption bands that confirm the presence of its key functional groups. The formation of the oxime from the parent aldehyde is clearly indicated by the disappearance of the aldehyde C=O stretching band and the appearance of new bands associated with the oxime group. researchgate.net

A broad absorption band is typically observed in the 3400-3200 cm⁻¹ region, which is attributed to the stretching vibration of the O-H group of the oxime (=N-OH). The phenolic O-H group also contributes to absorption in this region, often appearing as a broad band due to hydrogen bonding. The stretching vibration of the C=N bond of the oxime group gives rise to a characteristic absorption band in the range of 1620-1680 cm⁻¹. researchgate.net Another important vibration is the N-O stretch, which is typically found in the 930-960 cm⁻¹ region. Vibrations corresponding to the aromatic ring, such as C=C stretching and C-H stretching and bending, are also present.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 | O-H stretch (phenolic) | Ar-OH |

| ~3250 | O-H stretch (oxime) | =N-OH |

| ~3050 | Aromatic C-H stretch | Ar-H |

| ~1640 | C=N stretch | C=N |

| ~1580, ~1480 | Aromatic C=C stretch | Ar C=C |

| ~940 | N-O stretch | N-O |

| ~750 | C-Cl stretch | Ar-Cl |

When this compound acts as a ligand in coordination complexes with metal ions, FT-IR spectroscopy provides crucial evidence for its mode of bonding. The coordination of the ligand to a metal center typically induces significant shifts in the vibrational frequencies of the donor atoms.

The most informative band for determining the coordination mode is the C=N stretching vibration. Upon coordination of the oxime nitrogen to a metal ion, a shift in the ν(C=N) band to either higher or lower wavenumbers is observed. This shift indicates the involvement of the azomethine nitrogen atom in chelation. scispace.com Similarly, a shift in the N-O stretching frequency can also provide evidence of coordination, suggesting that the electronic environment of the N-O bond has been altered by the metal-ligand interaction. mdpi.com The nature and magnitude of these shifts can help in distinguishing between different coordination geometries and understanding the strength of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound shows distinct signals for each type of proton in the molecule. The proton of the phenolic hydroxyl group (Ar-OH) and the oxime hydroxyl group (=N-OH) typically appear as broad singlets at the downfield end of the spectrum, with their exact chemical shifts being dependent on the solvent and concentration. The proton of the azomethine group (CH=N) resonates as a singlet, typically in the range of 8.0-8.5 ppm. The aromatic protons appear in the region of 6.8-7.5 ppm, with their multiplicity (singlet, doublet) and coupling constants determined by their positions on the benzene ring relative to the substituents.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the azomethine group (C=N) shows a characteristic signal in the downfield region, often around 145-155 ppm. The aromatic carbons resonate in the typical range of 115-160 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the phenolic hydroxyl group (C-OH) can be specifically assigned based on their expected chemical shifts and substitution effects. nih.gov

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 | s (broad) | Ar-OH |

| ~9.9 | s (broad) | =N-OH |

| ~8.2 | s | CH =N |

| ~7.3 | d | Aromatic H |

| ~7.2 | dd | Aromatic H |

| ~6.9 | d | Aromatic H |

Table 3: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C -OH |

| ~148 | C H=N |

| ~130 | Aromatic C -H |

| ~129 | Aromatic C -H |

| ~125 | C -Cl |

| ~118 | Aromatic C -H |

| ~117 | Aromatic C (quaternary) |

The combination of ¹H and ¹³C NMR data, including chemical shifts, signal integrations, and coupling patterns, allows for the unambiguous confirmation of the molecular connectivity of this compound. The observed correlations confirm the arrangement of the salicylaldehyde (B1680747) framework and the attachment of the oxime group.

Furthermore, NMR spectroscopy can be used to investigate isomerism. Oximes can exist as E (anti) or Z (syn) isomers with respect to the C=N double bond, depending on the relative positions of the hydroxyl group and the other substituent on the carbon. These isomers are diastereomers and would be expected to have distinct NMR spectra, with different chemical shifts for the protons and carbons near the C=N bond. Typically, one isomer is thermodynamically more stable and predominates in solution, often leading to a single set of observed NMR signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound in a solvent like ethanol or methanol typically shows strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the aromatic benzene ring and the C=N chromophore. researchgate.net The presence of the hydroxyl and chloro substituents on the aromatic ring, as well as the oxime group, acts as auxochromes that can shift the absorption maxima (λmax) and increase the molar absorptivity. A weaker absorption band, corresponding to an n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group, may also be observed at longer wavelengths. rsc.org The position and intensity of these bands are sensitive to the solvent polarity and pH, as deprotonation of the phenolic or oxime hydroxyl groups can significantly alter the electronic structure of the molecule. researchgate.net

Characterization of Electronic Transitions and Absorption Maxima

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within this compound and its metal complexes. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides information on the molecular structure and bonding.

The electronic spectrum of oximes derived from aromatic aldehydes is typically characterized by absorption bands in the UV region corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions, originating from the aromatic ring and the C=N chromophore, are generally intense and appear at shorter wavelengths. The n→π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms and are typically of lower intensity, appearing at longer wavelengths. For oximes, these bands are often observed in the 280–305 nm range. researchgate.net

Upon complexation with metal ions, significant changes in the electronic spectrum are observed. New absorption bands often appear, and existing bands may shift. These changes are indicative of the coordination of the ligand to the metal center. For instance, in metal complexes of Schiff bases derived from 5-chlorosalicylaldehyde, new, broad, low-energy absorption bands can be observed between 380–500 nm, which are assigned to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. science-softcon.de

Detailed spectral data for various metal complexes derived from 5-chlorosalicylaldehyde highlight these features.

| Complex | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| [Fe(III)L1Cl] | Methanol | 246, 297, 372, 424 | 28000, 34500, 16500, 10500 | Inter-ligand, LMCT/MLCT |

| [Fe(III)L2Cl] | Methanol | 246, 297, 375, 427 | 26000, 32000, 14500, 10000 | Inter-ligand, LMCT/MLCT |

| [Fe(III)L3Cl] | Methanol | 247, 297, 375, 424 | 31500, 35500, 15500, 11500 | Inter-ligand, LMCT/MLCT |

| Tetranuclear Copper Complex | Ethanol | 236, 286, 377 | Not Reported | Not Specified |

Table compiled from data reported in scientific literature. science-softcon.denih.gov

Spectrophotometric Monitoring of Complexation

Spectrophotometry is a powerful tool for monitoring the formation of metal complexes in solution. The formation of a complex between this compound and a metal ion leads to a new chemical species with a distinct electronic structure and, consequently, a different absorption spectrum from the free ligand and metal ion.

This principle is widely used to determine the stoichiometry and stability constants of complexes. By systematically varying the concentration of the metal ion while keeping the ligand concentration constant (or vice versa) and measuring the absorbance at a wavelength where the complex absorbs strongly, one can follow the progress of the complexation reaction. The appearance of new charge-transfer bands or shifts in the ligand's internal π→π* and n→π* transitions serve as clear indicators of coordination. science-softcon.de For example, the development of intense colors upon mixing colorless solutions of the ligand and a metal salt is a visual manifestation of the formation of a complex with strong absorption in the visible region, a phenomenon that is readily quantifiable with a spectrophotometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Determination of Molecular Ions and Fragmentation Patterns

For this compound (C₇H₆ClNO₂), the expected molecular weight is approximately 171.58 g/mol . libretexts.org In mass spectrometry, this would correspond to a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ around m/z 171 or 172, respectively. The presence of chlorine would also result in a characteristic isotopic pattern, with a peak at M+2 ([³⁷Cl]) having roughly one-third the intensity of the molecular ion peak ([³⁵Cl]).

The fragmentation of the molecular ion provides valuable structural information. For aromatic oximes, common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at [M-17]⁺.

Loss of water (H₂O): From the oxime group, leading to a peak at [M-18]⁺.

Cleavage of the C-C bond: The bond between the aromatic ring and the oxime-bearing carbon can break.

Ring fragmentation: The aromatic ring itself can break apart, although this often requires higher energy. nih.govresearchgate.net

The analysis of these fragments helps to confirm the presence of the hydroxyl group, the oxime functionality, and the chlorosubstituted aromatic ring, thereby verifying the structure of the compound.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. The diffraction pattern of X-rays passing through a crystalline material depends on the arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

For example, a tetranuclear copper complex of a Schiff base derived from 5-chlorosalicylaldehyde and (R)-(-)-2-amino-1-butanol has been characterized. The study revealed detailed structural parameters for this complex. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecular Formula | C₄₅H₅₆Cu₄Cl₄N₄O₁₁ |

| Molecular Weight | 1224.94 |

Table of crystallographic data for a tetranuclear copper complex. nih.gov

In this structure, the ligand coordinates to the copper atoms through the phenolic oxygen, alcoholic hydroxyl oxygen, and the imine nitrogen atom. Such studies are crucial for understanding the stereochemistry and nature of the metal-ligand interactions. nih.gov

Powder X-ray Diffraction for Bulk Characterization

Powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD analyzes a powder containing a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase of the material.

PXRD is primarily used for:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns (like the one shown for the precursor, 5-chlorosalicylaldehyde) allows for the identification of the compound.

Purity Assessment: The presence of peaks from other crystalline phases indicates impurities in the sample.

Analysis of Crystallinity: Broad peaks in the pattern can indicate a poorly crystalline or amorphous material, whereas sharp peaks suggest a highly crystalline structure.

This technique is essential for quality control in the synthesis of this compound and its complexes, ensuring the identity and purity of the bulk material before its use in further applications.

Other Complementary Characterization Techniques

Beyond primary spectroscopic methods, several other analytical techniques offer crucial information regarding the physical and chemical nature of this compound and its derivatives.

Elemental Microanalysis (CHN)

Elemental microanalysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₇H₆ClNO₂) to ascertain its purity.

While specific experimental data for this compound is not detailed in the provided search results, the table below illustrates the expected calculated values against which experimental results would be compared.

| Element | Theoretical % | Found % |

| Carbon (C) | 49.00 | Data not available in search results |

| Hydrogen (H) | 3.52 | Data not available in search results |

| Nitrogen (N) | 8.16 | Data not available in search results |

This table is generated based on the molecular formula of this compound. "Found %" values are determined experimentally.

Molar Conductivity Measurements

Molar conductivity measurements are used to determine whether a compound is an electrolyte or a non-electrolyte in a given solvent. This is particularly important when studying metal complexes derived from ligands like this compound. The measurement involves dissolving the compound in a suitable solvent (e.g., DMF or DMSO) and measuring the electrical conductivity of the solution. Low conductivity values typically indicate a non-electrolytic nature, suggesting that the compound does not dissociate into ions in the solution. For metal complexes, this helps in understanding the coordination environment of the metal ion.

| Compound | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Nature |

| This compound | Data not available | Data not available in search results | Data not available in search results |

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition pattern of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. Together, they provide information on decomposition temperatures, the nature of decomposition (endothermic or exothermic), and the composition of the final residue. Research on related metal complexes indicates that characterization often includes TG analysis.

A typical TGA/DTA analysis for this compound would reveal its melting point and the temperatures at which it begins to decompose, providing insights into its thermal stability.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| Data not available | Data not available | Data not available in search results |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnification. It provides detailed images of the sample's shape, size, and texture. For a crystalline compound like this compound, SEM images can reveal the crystal habit and surface features. This technique is also widely used to study the morphology of metal-organic frameworks and other complex structures derived from such ligands. The analysis provides valuable information about the material's physical characteristics, which can influence its properties, such as solubility and reactivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. ajol.info Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govnih.gov These methods are instrumental in elucidating the fundamental characteristics of 5-Chlorosalicylaldehyde (B124248) oxime.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding charge transfer within the molecule.

Frontier Molecular Orbitals (FMOs): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com For molecules similar in structure, this gap is typically around 4 eV, indicating significant stability. ajol.info The HOMO is generally located over the electron-rich phenyl ring and the hydroxyl and oxime groups, indicating these are the primary sites for electron donation. Conversely, the LUMO is often distributed across the molecule, including the electron-withdrawing chlorine atom and the azomethine group (-CH=NOH), marking the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are color-coded to indicate different electrostatic potential values. Red regions, signifying negative potential, are located around electronegative atoms like oxygen and nitrogen and are indicative of sites prone to electrophilic attack. nih.gov Blue regions represent positive potential, typically found around hydrogen atoms, and are susceptible to nucleophilic attack. For 5-Chlorosalicylaldehyde oxime, the MEP would show high electron density around the oxygen atoms of the hydroxyl and oxime groups and the nitrogen atom of the oxime group.

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Significance | Typical Value Range for Similar Compounds |

|---|---|---|

| EHOMO | Electron-donating ability | -6 to -7 eV |

| ELUMO | Electron-accepting ability | -1 to -2 eV |

| Energy Gap (ΔE) | Chemical reactivity and stability | 3 to 5 eV |

| Dipole Moment | Polarity of the molecule | 1 to 5 Debye |

Prediction and Interpretation of Spectroscopic Data

DFT calculations are highly effective in predicting and interpreting various types of spectroscopic data, including vibrational (FT-IR) and electronic (UV-Vis) spectra. This allows for a direct comparison between theoretical and experimental findings, aiding in structural confirmation. researchgate.net

Vibrational Analysis: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups within the molecule. For this compound, key vibrational modes would include the O-H stretching of the phenolic and oxime groups, the C=N stretching of the oxime group, and the C-Cl stretching. Comparing the calculated frequencies with experimental FT-IR spectra helps to confirm the molecular structure and bonding arrangements. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. biointerfaceresearch.com The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the aromatic system and the oxime group. nih.gov Solvent effects can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. biointerfaceresearch.comchemrxiv.org

Geometry Optimization and Conformational Landscape Analysis

Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. google.comrsc.org DFT methods are used to perform this optimization by minimizing the forces on each atom. biointerfaceresearch.com The process yields precise information about bond lengths, bond angles, and dihedral angles. nih.gov For this compound, key parameters include the planarity of the benzene ring and the orientation of the hydroxyl and oxime substituents. Conformational analysis can also be performed to identify different stable isomers (e.g., syn and anti conformations of the oxime group) and their relative energies.

Table 2: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | ~1.74 | C-C-Cl | ~119 |

| C=N | ~1.28 | C-N-OH | ~111 |

| N-O | ~1.40 | C-C-OH | ~121 |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

TD-DFT is a powerful extension of DFT used to study excited states and predict electronic spectra. princeton.edu It calculates the excitation energies and oscillator strengths (f) for electronic transitions between molecular orbitals. chemrxiv.org For this compound, TD-DFT calculations would reveal the nature of the transitions observed in its UV-Vis spectrum. For example, a strong absorption band in the UV region would likely be assigned to a π → π* transition involving the aromatic ring, while weaker absorptions at longer wavelengths could be attributed to n → π* transitions originating from the lone pairs on the oxygen and nitrogen atoms. researchgate.net

Advanced Bonding and Interaction Analysis

Beyond standard DFT calculations, more advanced methods can provide deeper insights into the bonding and electronic interactions within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. readthedocs.ionih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. usc.edu

Natural Population Analysis: This analysis provides a more robust method for calculating the distribution of electron density and assigning atomic charges compared to other methods like Mulliken population analysis. usc.edu The natural charges on each atom in this compound would confirm the electronegativity effects, with oxygen, nitrogen, and chlorine atoms bearing partial negative charges.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a framework for analyzing molecular structure through the topology of the electron density. wikipedia.org This theory defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density, allowing for a rigorous, quantum mechanical definition of atoms and chemical bonds. wikipedia.orgwiley-vch.de

In the context of this compound, an AIM analysis would focus on identifying the critical points in the electron density. uni-rostock.de There are four stable types of critical points, each associated with a structural element. uni-rostock.de Of particular interest are the (3, -1) critical points, known as bond critical points (BCPs), which exist between any two nuclei linked by a chemical bond. wiley-vch.deias.ac.in The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the nature of the chemical interactions.

A hypothetical AIM analysis of this compound would characterize key covalent bonds and non-covalent interactions. For instance, a high value of ρ(r) and a negative value of ∇²ρ(r) at a BCP are characteristic of shared interactions, typical of covalent bonds. Conversely, low ρ(r) and positive ∇²ρ(r) values signify closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz The intramolecular hydrogen bond between the phenolic oxygen and the oxime nitrogen (O-H···N) would be a key feature to analyze, with its BCP properties revealing its strength and nature.

Table 1: Hypothetical AIM Parameters for Selected Bonds in this compound

| Bond/Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Type |

|---|---|---|---|

| C-Cl | 0.185 | +0.150 | Polar Covalent |

| C=N | 0.350 | -0.980 | Covalent (Shared) |

| N-O | 0.290 | -0.450 | Covalent (Shared) |

| O-H (Phenolic) | 0.330 | -1.850 | Covalent (Shared) |

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

For this compound, this analysis would map various properties onto the surface, such as dnorm, which is a normalized contact distance. The dnorm surface highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii (often corresponding to hydrogen bonds), white areas representing contacts around the van der Waals distance, and blue regions indicating longer contacts. mdpi.com

The information from the Hirshfeld surface is summarized in a 2D fingerprint plot. crystalexplorer.netcrystalexplorer.net This plot is a histogram of the relationship between de (the distance from a point on the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface). crystalexplorer.net Different types of intermolecular interactions have characteristic shapes on the fingerprint plot, allowing for the deconvolution and quantification of contacts such as H···H, O···H, C···H, and Cl···H interactions. mdpi.comcrystalexplorer.net This provides a detailed "fingerprint" of the crystal packing environment.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2% |

| O···H / H···O | 25.8% |

| C···H / H···C | 12.5% |

| Cl···H / H···Cl | 8.0% |

| C···C | 4.5% |

Computational Modeling of Hydrogen Bonding Networks

Computational modeling is essential for understanding the complex hydrogen bonding networks that dictate the supramolecular assembly of molecules like this compound. uni-bonn.de Quantum chemical calculations can be used to determine the geometries and energies of various hydrogen-bonded dimers, trimers, and larger clusters. nih.gov